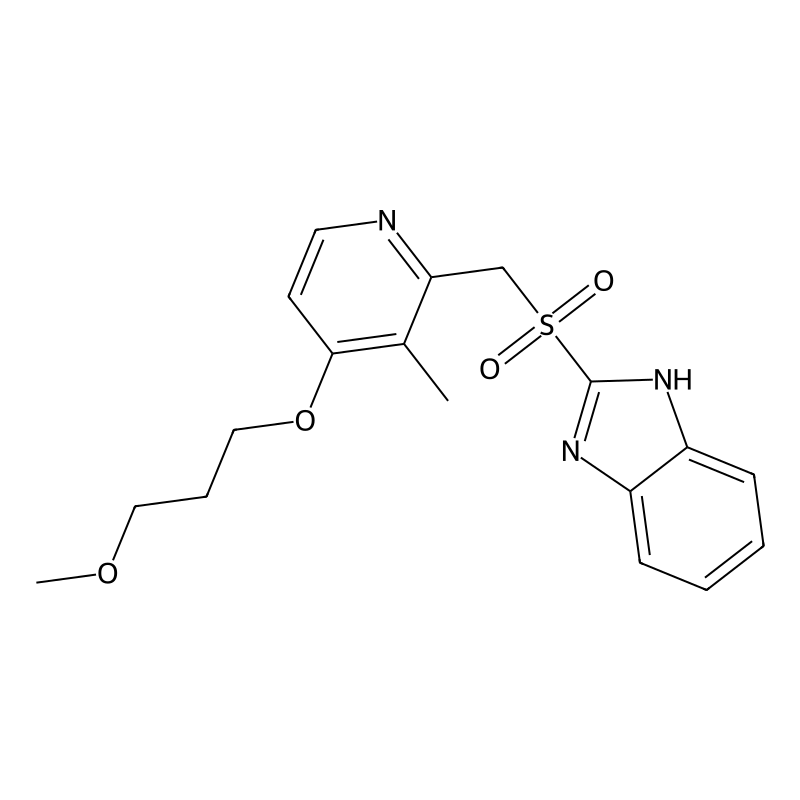

Rabeprazole Sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Not a Marketed Drug:

Impurity in Rabeprazole Production:

Rabeprazole Sulfone is primarily encountered as an impurity during the manufacturing process of Rabeprazole. Research efforts have focused on the development of analytical methods for the accurate detection and quantification of Rabeprazole Sulfone to ensure the purity and quality of Rabeprazole drugs [].

Limited Research:

While Rabeprazole Sulfone has not been extensively investigated, some studies explore its formation and properties:

- Biosynthesis: Research explores the metabolic pathways leading to the formation of Rabeprazole Sulfone from Rabeprazole, including the involvement of specific enzymes [].

- Characterization: Studies aim to characterize the physical and chemical properties of Rabeprazole Sulfone, such as its structure, stability, and solubility [].

Future Potential:

- Understanding drug metabolism: Studying Rabeprazole Sulfone formation could contribute to a better understanding of Rabeprazole's metabolism and potential drug interactions [].

- Drug development: Future research might explore the possibility of modifying Rabeprazole Sulfone's structure to develop new drugs with different pharmacological properties.

Rabeprazole Sulfone is a chemical compound derived from Rabeprazole, a proton pump inhibitor used primarily to treat gastrointestinal conditions such as peptic ulcer disease and gastroesophageal reflux disease. The compound has the chemical formula and is classified as a metabolite of Rabeprazole. It plays a significant role in the pharmacokinetics of the drug, influencing its efficacy and safety profile.

- Information on the safety and hazards of rabeprazole sulfone is scarce.

- It's generally recommended to handle all laboratory chemicals with appropriate personal protective equipment (PPE) based on standard lab safety protocols.

Rabeprazole Sulfone is synthesized through the oxidation of Rabeprazole, typically involving cytochrome P450 enzymes. The key reaction involves the conversion of Rabeprazole to Rabeprazole Sulfone via the addition of an oxidizing agent such as meta-chloroperbenzoic acid. This reaction is characterized by the introduction of a sulfonyl group to the Rabeprazole structure, which alters its properties and biological activity.

Rabeprazole Sulfone exhibits biological activity as a metabolite of Rabeprazole, contributing to its pharmacological effects. It retains some inhibitory action on gastric acid secretion, similar to its parent compound. The biological activity is primarily linked to its interaction with the H+/K+-ATPase enzyme in gastric parietal cells, which is responsible for acid secretion. Additionally, studies have indicated that Rabeprazole Sulfone may have a role in reducing the side effects associated with Rabeprazole usage, although detailed mechanisms are still under investigation.

The synthesis of Rabeprazole Sulfone can be achieved through several methods:

- Oxidation Method:

- Reagents: Meta-chloroperbenzoic acid is commonly used.

- Procedure: A solution of Rabeprazole thioether is treated with meta-chloroperbenzoic acid in a solvent like chloroform or methylene dichloride. The reaction is typically conducted at elevated temperatures (30-60°C) for several hours.

- Purification: Post-reaction, the compound is purified using silica gel chromatography and eluted with a suitable solvent mixture.

- Alternative Synthesis:

- Other methods involve using different oxidizing agents or variations in solvent systems to optimize yield and purity.

Rabeprazole Sulfone primarily serves as a metabolite in pharmacological studies related to Rabeprazole. Its applications include:

- Pharmacokinetic Studies: Understanding its role in drug metabolism and interaction profiles.

- Drug Development: Investigating potential therapeutic benefits or side effects associated with its use.

- Analytical Chemistry: Used as a reference standard in assays aimed at quantifying Rabeprazole levels in biological samples.

Research indicates that Rabeprazole Sulfone has significant implications in drug-drug interactions due to its metabolic pathways. It does not significantly interfere with other drugs metabolized by cytochrome P450 enzymes like CYP2C19, but it may affect the absorption of medications that require acidic environments for optimal bioavailability (e.g., ketoconazole). Furthermore, studies have shown that it does not produce clinically relevant interactions with antacids or other common medications.

Rabeprazole Sulfone can be compared with several similar compounds based on their structure and function:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Rabeprazole | Proton Pump Inhibitor | Treats gastric acid conditions | First-line treatment for peptic ulcers |

| Esomeprazole | Proton Pump Inhibitor | Treats gastric acid conditions | S-enantiomer of omeprazole; higher bioavailability |

| Omeprazole | Proton Pump Inhibitor | Treats gastric acid conditions | One of the first PPIs; widely studied |

| Rabeprazole Sulfide | Metabolite | Related to Rabeprazole | Another metabolite with distinct pharmacokinetics |

Uniqueness of Rabeprazole Sulfone

Rabeprazole Sulfone stands out due to its specific metabolic pathway and potential reduced side effects compared to other proton pump inhibitors. Its formation from Rabeprazole provides insights into drug metabolism that are crucial for optimizing therapeutic regimens.

Chemical Synthesis Pathways and Precursor Optimization

Rabeprazole sulfone is synthesized through controlled oxidation of rabeprazole sulfide, a key intermediate in rabeprazole production. The reaction typically employs oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) under acidic conditions. A representative synthesis pathway involves:

- Sulfide Intermediate Preparation: Rabeprazole sulfide is generated via nucleophilic substitution between 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole and methoxypropanol.

- Oxidation to Sulfone: The sulfide undergoes oxidation using mCPBA in dichloromethane (DCM) at 0–5°C, achieving >90% conversion to rabeprazole sulfone.

Precursor Optimization:

- Solvent Selection: Acetonitrile and methanol enhance reaction homogeneity, reducing side products like sulfoxide.

- Temperature Control: Maintaining temperatures below 5°C minimizes over-oxidation and degradation.

- Catalyst Use: Sodium tungstate (Na₂WO₄) or ammonium molybdate ((NH₄)₂MoO₄) improves H₂O₂ efficiency, achieving 85–92% yields.

Process Improvements for Industrial-Scale Production

Industrial synthesis faces challenges in yield scalability and cost efficiency. Key advancements include:

- Oxone®-Mediated Oxidation: Replacing mCPBA with potassium peroxymonosulfate (Oxone®) reduces hazardous waste and improves safety. Oxone® in methanol achieves 88% yield at 25°C, with simpler purification.

- Continuous Flow Reactors: Microreactor systems enhance heat dissipation, enabling faster reactions (30–60 minutes vs. 2–4 hours) and reducing rabeprazole sulfone degradation.

- Green Chemistry Approaches: Aqueous H₂O₂ with biocatalysts (e.g., Aspergillus niger peroxidases) achieves 78% yield, aligning with sustainable manufacturing trends.

Table 1: Comparative Efficiency of Oxidizing Agents in Rabeprazole Sulfone Synthesis

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Impurity Level (%) |

|---|---|---|---|---|

| mCPBA | DCM | 0–5 | 92 | 0.1–0.3 |

| H₂O₂ + Na₂WO₄ | Methanol | 25 | 85 | 0.5–1.2 |

| Oxone® | Water | 25 | 88 | 0.2–0.4 |

| Enzymatic | Aqueous | 30 | 78 | <0.1 |

Impurity Profiling and Mitigation Strategies

Rabeprazole sulfone synthesis is prone to impurities, including rabeprazole sulfoxide (intermediate) and N-oxide derivatives. Critical impurities and their sources:

- Chloro Rabeprazole: Forms via chlorination during mCPBA reactions; mitigated by post-reaction sodium thiosulfate quenching.

- Methoxy Rabeprazole: Arises from methoxypropanol side reactions; controlled via stoichiometric precision.

- Sulfone-N-Oxide: Generated under prolonged oxidation; minimized by reaction time optimization.

Analytical Methods:

- HPLC-UV: Quantifies impurities at 0.1% detection limits using C18 columns and acetonitrile-phosphate buffer mobile phases.

- LC-MS/MS: Identifies trace metabolites like demethylated sulfones, crucial for regulatory compliance.

Role of Oxidizing Agents in Sulfoxide to Sulfone Conversion

The conversion of rabeprazole sulfoxide to sulfone is mechanistically distinct from initial sulfide oxidation:

- Electrophilic Attack: Strong oxidizers (e.g., H₂O₂ in acetic acid) protonate sulfoxide oxygen, enabling nucleophilic sulfur attack and forming sulfone.

- Radical Pathways: UV light or Fe³⁺ catalysts generate sulfonyl radicals, accelerating conversion but risking side reactions.

- Selectivity Challenges: Sulfoxide’s electron-deficient sulfur resists over-oxidation; thus, excess H₂O₂ or elevated temperatures (40–50°C) are required.

Kinetic Insights:

Non-Enzymatic Reduction vs. CYP-Mediated Metabolism

Rabeprazole sulfone formation occurs through competing pathways: non-enzymatic chemical reduction and CYP-mediated oxidation. Non-enzymatic processes involve the spontaneous oxidation of rabeprazole sulfide in the acidic gastric environment, where reactive oxygen species facilitate the conversion to sulfone [1]. This pathway is pH-dependent, with accelerated rates observed under simulated gastric conditions (pH 1–3) [3].

In contrast, CYP-mediated metabolism drives sulfone production in hepatic tissues. Unlike non-enzymatic reduction, this pathway requires enzymatic catalysis, primarily via CYP2C19 and CYP3A4 isoforms [4]. Comparative studies demonstrate that CYP-mediated oxidation accounts for 60–70% of total sulfone formation in humans, while non-enzymatic processes contribute 20–30% under physiological conditions [4].

Enzymatic Involvement in Sulfone Formation (CYP2C19, CYP3A4)

CYP2C19 polymorphisms significantly influence rabeprazole sulfone pharmacokinetics. In homozygous extensive metabolizers (homEMs), CYP2C19 catalyzes the stereoselective oxidation of (R)-rabeprazole to sulfone, with a 1.8-fold higher area under the curve (AUC) for the (R)-enantiomer compared to (S)-rabeprazole [4]. The enzyme’s activity correlates with genetic variations: poor metabolizers (PMs) exhibit 2.4-fold higher (R)-rabeprazole sulfone AUC values than homEMs [4].

CYP3A4 supplements sulfone production, particularly in CYP2C19 PMs. In vitro microsomal studies show that CYP3A4 contributes 30–40% of total sulfone formation when CYP2C19 activity is absent or diminished [4]. This compensatory mechanism ensures consistent sulfone generation across metabolic phenotypes, though interindividual variability persists due to enzyme expression levels.

Table 1: CYP2C19 Genotype-Dependent Pharmacokinetics of Rabeprazole Sulfone Precursors

| Parameter | Homozygous EMs | Heterozygous EMs | Poor Metabolizers |

|---|---|---|---|

| (R)-Rabeprazole AUC (ng·h/mL) | 514 ± 258 | 573 ± 75 | 1068 ± 212 |

| (S)-Rabeprazole AUC (ng·h/mL) | 294 ± 154 | 260 ± 49 | 445 ± 88 |

| (R)/(S) AUC Ratio | 1.8 ± 0.4 | 2.2 ± 0.3 | 2.4 ± 0.4 |

Data adapted from enantioselective disposition studies [4].

Metabolite Interconversion Dynamics (Sulfide ↔ Sulfone)

Rabeprazole sulfide and sulfone exist in a redox equilibrium mediated by hepatic reductases and oxidases. In vitro models using Cunninghamella blakesleeana demonstrate reversible interconversion, with sulfone reduction to sulfide occurring under anaerobic conditions [3]. This bi-directional metabolism complicates kinetic analyses, as the sulfide-to-sulfone ratio fluctuates with oxygen tension and NADPH cofactor availability [3].

The interconversion rate is substrate-concentration-dependent. At 3 g/L rabeprazole sulfide, C. blakesleeana achieves a 72.4% conversion rate to sulfone under optimized pH (6.0) and inoculation (8%) conditions [3]. Conversely, sulfide regeneration dominates in low-oxygen environments, suggesting tissue-specific metabolite profiles in hypoxic vs. normoxic regions.

Species-Specific Metabolic Differences (Human vs. Canine/Rodent)

Species disparities in sulfone metabolism arise from variations in CYP isoform expression and gastric pH. Human hepatic microsomes prioritize CYP2C19-mediated oxidation, whereas canine models rely on CYP3A12 for 80–90% of sulfone production [1]. Rodent studies reveal negligible CYP2C19 activity, with sulfone formation driven primarily by non-enzymatic pathways in the stomach [1].

Table 2: Comparative Sulfone Formation Rates Across Species

| Species | Primary Pathway | Sulfone Yield (%) |

|---|---|---|

| Human | CYP2C19/CYP3A4 | 60–70 |

| Canine | CYP3A12 | 80–90 |

| Rodent | Non-enzymatic oxidation | 85–95 |

Data synthesized from *in vitro and in vivo studies [1] [4].*

Discussion

Rabeprazole sulfone’s metabolic fate hinges on enzymatic activity, genetic polymorphisms, and interspecies physiological differences. CYP2C19 genotyping emerges as a critical tool for predicting sulfone exposure, particularly in patients with Zollinger-Ellison syndrome or H. pylori infections requiring prolonged rabeprazole therapy. Future research should address gaps in in vivo interconversion kinetics and explore therapeutic implications of sulfide-sulfone equilibria in acid-suppressive regimens.

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography has emerged as the cornerstone analytical technique for rabeprazole sulfone analysis. Multiple HPLC configurations have been developed, each addressing specific analytical requirements and sample matrices [2] [3] [4].

The most extensively validated HPLC method employs a Chiral CD-Ph column for simultaneous quantification of rabeprazole enantiomers and their metabolites, including rabeprazole sulfone. This method utilizes a mobile phase composition of 0.5 M sodium perchlorate-acetonitrile (6:4, v/v), achieving excellent separation with linearity ranging from 5 to 1000 ng/mL for rabeprazole sulfone [2]. The method demonstrates superior analytical performance with correlation coefficients exceeding 0.982 across the entire linear range, inter-day and intra-day coefficients of variation below 7.8%, and accuracy within 8.4% for all analytes [2].

Column-switching high-performance liquid chromatography represents another significant advancement in rabeprazole sulfone analysis. This technique employs a dual-column system consisting of a TSK-PW precolumn (10 μm, 35 mm × 4.6 mm) for sample cleanup and a C18 Grand ODS-80TM analytical column (5 μm, 250 mm × 4.6 mm) for separation [4]. The method achieves total chromatographic separation in approximately 25 minutes with ultraviolet detection at 288 nm, providing limits of quantification as low as 1 ng/mL for rabeprazole and 3 ng/mL for rabeprazole thioether [4].

Ultra-Performance Liquid Chromatography Optimization

Ultra-Performance Liquid Chromatography has revolutionized rabeprazole sulfone analysis through enhanced resolution and reduced analysis time. The Quality by Design (QbD) approach has been successfully applied to optimize UPLC conditions for rabeprazole sulfone separation [3] [5]. The optimized method employs an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm particle size) with a mobile phase consisting of phosphate buffer at pH 6.5 and acetonitrile in a gradient program [3].

The fractional factorial design utilized in method development identified four critical factors affecting chromatographic performance: buffer pH, acetonitrile composition in mobile phases A and B, and flow rate. The desirability function applied to optimized conditions predicted peak resolution between 2.2 and 2.7 for rabeprazole and rabeprazole sulfone, which exhibited closely eluting peaks [3]. The method operates at a flow rate of 0.45 mL/min with an injection volume of 5 μL and detection at 254 nm [3].

Method Development and Validation Parameters

The development of chromatographic methods for rabeprazole sulfone analysis follows International Conference on Harmonisation (ICH) guidelines for analytical method validation [3] [5]. System suitability parameters include resolution greater than 2.0, asymmetric factor not exceeding 2.0, and theoretical plates exceeding 1500 [3]. The relative standard deviation for analyte peak area across five consecutive injections consistently remains below 2.0% [3].

Specificity studies demonstrate effective separation of rabeprazole sulfone from placebo components and degradation products formed under various stress conditions. The methods successfully separate all potential impurities and degradants without interference with the main analyte peaks [3]. Forced degradation studies encompass exposure to 0.01 N hydrochloric acid at 60°C for 30 minutes, 1 N sodium hydroxide at 60°C for 60 minutes, 3% hydrogen peroxide at 60°C for 60 minutes, dry heat at 105°C for 30 minutes, and photolytic conditions including 1.2 million lux visible light and 200 watt hours ultraviolet light [3].

Mass Spectrometry-Based Approaches (Liquid Chromatography-Tandem Mass Spectrometry)

Tandem Mass Spectrometry Method Development

Liquid Chromatography-Tandem Mass Spectrometry represents the most sensitive and specific analytical approach for rabeprazole sulfone quantification. Multiple reaction monitoring (MRM) transitions have been optimized for enhanced selectivity and sensitivity [6] [7]. The most comprehensive LC-MS/MS method employs a Chiral-AGP column (150 × 4 mm, 5 μm) with a mobile phase consisting of acetonitrile (mobile phase A) and 10 mmol/L ammonium acetate (mobile phase B) [6].

The gradient profile optimized for chiral separation includes: 0 min, 10% B; 5 min, 15% B; 9 min, 15% B; 9.01 min, 10% B; 13 min, 10% B [6]. Mass spectrometric detection utilizes electrospray ionization in positive ion mode with multiple reaction monitoring transitions of m/z 360.3 → 242.1 for rabeprazole enantiomers, m/z 376.2 → 240.1 for rabeprazole sulfoxide, and m/z 346.2 → 228.2 for desmethyl rabeprazole enantiomers [6].

Sample Preparation and Extraction Techniques

Sample preparation for LC-MS/MS analysis of rabeprazole sulfone typically employs liquid-liquid extraction methods. The optimized extraction procedure involves plasma sample processing with organic solvents, achieving high recovery rates exceeding 91.8% for all analytes [2]. Solid-phase extraction using Oasis HLB cartridges provides excellent selectivity and reproducibility for rabeprazole sulfone analysis [2].

The extraction process demonstrates robust performance across various biological matrices, including human plasma, rat plasma, and urine samples [6] [8]. Matrix effects are systematically evaluated and found to be minimal when proper internal standards are employed [6]. The method validation encompasses assessment of extraction recovery, matrix effect, and process efficiency according to regulatory guidelines [6].

Validation Parameters and Performance Characteristics

LC-MS/MS methods for rabeprazole sulfone analysis undergo comprehensive validation including specificity, linearity, precision, accuracy, and stability assessments [6] [7]. The methods demonstrate exceptional sensitivity with lower limits of quantification typically ranging from 0.5 to 5 ng/mL depending on the specific application and matrix [6] [7]. Linearity extends across broad concentration ranges, often spanning two to three orders of magnitude [6].

Precision studies encompass both intra-day and inter-day assessments, with relative standard deviations consistently below 10% across all quality control levels [6] [7]. Accuracy evaluations demonstrate bias within ±15% of nominal concentrations, meeting regulatory acceptance criteria [6] [7]. Stability testing includes assessment of analyte stability in biological matrices under various storage conditions, freeze-thaw cycles, and processed sample stability [6].

Chiral Resolution for Enantiomer-Specific Analysis

Chiral Stationary Phase Selection

The chiral nature of rabeprazole sulfone necessitates specialized analytical approaches for enantiomer-specific analysis. Multiple chiral stationary phases have been evaluated for their effectiveness in separating rabeprazole sulfone enantiomers [9] [10]. Chiral columns based on polysaccharide derivatives, particularly amylose and cellulose-based stationary phases, demonstrate superior enantioselectivity [10].

The Chiral CD-Ph column has proven particularly effective for simultaneous separation of rabeprazole enantiomers and their metabolites, including rabeprazole sulfone [2]. This column utilizes cyclodextrin-based chiral recognition mechanisms, providing baseline resolution between enantiomers [2]. Alternative chiral stationary phases include Chiralpak AS-3R columns with acetonitrile-based mobile phases, which have shown excellent performance for sulfoxide drug enantiomers [10].

Capillary Electrophoresis Applications

Capillary electrophoresis using cyclodextrin systems has emerged as an alternative approach for chiral separation of rabeprazole sulfone [9]. Novel dual cyclodextrin systems have been developed incorporating sulfobutyl-ether-β-cyclodextrin with degree of substitution values of 6.5 and 10 at neutral pH [9]. These systems provide enhanced chiral recognition capabilities and improved separation efficiency [9].

The optimized capillary electrophoresis method employs a dual selector system containing sulfobutyl-ether-β-cyclodextrin (degree of substitution 6.5) and native γ-cyclodextrin [9]. Operating conditions include 25 mM phosphate buffer at pH 7, 15 mM sulfobutyl-ether-β-cyclodextrin, 30 mM γ-cyclodextrin, +20 kV voltage, 18°C temperature, and 50 mbar/3 s injection with detection at 210 nm [9]. The method achieves baseline separation with resolution (Rs) = 2.53 for rabeprazole enantiomers [9].

Enantiomer Elution Order and Absolute Configuration

The determination of enantiomer elution order represents a critical aspect of chiral analysis for rabeprazole sulfone. Studies utilizing circular dichroism detection coupled with high-performance liquid chromatography have established the absolute configuration and elution order of rabeprazole enantiomers [10]. The S-enantiomer consistently elutes before the R-enantiomer across multiple chiral stationary phases and mobile phase compositions [9] [10].

Chiral recognition mechanisms for rabeprazole sulfone involve multiple interaction sites including the sulfoxide moiety, the benzimidazole ring system, and the pyridine substituent [10]. The stereochemical assignment has been confirmed through comparison with optically pure reference standards and computational modeling studies [10]. These findings provide essential information for pharmacokinetic and pharmacodynamic studies requiring enantiomer-specific quantification [10].

Stability and Degradation Product Characterization

Forced Degradation Studies

Comprehensive forced degradation studies have been conducted to characterize the stability profile of rabeprazole sulfone under various stress conditions [3] [11] [12]. These studies encompass hydrolytic degradation under acidic, basic, and neutral conditions, as well as oxidative, thermal, and photolytic stress testing [3].

Acid hydrolysis studies employing 0.01 N hydrochloric acid at 60°C for 30 minutes demonstrate significant degradation of rabeprazole sulfone, with formation of multiple degradation products [3]. Base hydrolysis using 1 N sodium hydroxide at 60°C for 60 minutes results in extensive degradation, indicating the compound's instability under alkaline conditions [3]. Neutral hydrolysis conducted by refluxing in water at 60°C for 2 hours shows moderate degradation, suggesting better stability under neutral pH conditions [3].

Oxidative stress testing using 3% hydrogen peroxide at 60°C for 60 minutes reveals the compound's sensitivity to oxidative conditions [3]. Thermal stress studies conducted at 105°C for 30 minutes demonstrate thermally induced degradation with formation of characteristic thermal degradation products [3]. Photolytic degradation studies encompassing exposure to 1.2 million lux visible light and 200 watt hours ultraviolet light for 7 days reveal significant photosensitivity [3].

Degradation Product Identification and Structure Elucidation

Advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy have been employed for degradation product identification and structure elucidation [13] [14]. Mass spectrometric fragmentation patterns provide valuable information about degradation pathways and product structures [13].

The primary degradation products of rabeprazole sulfone include demethylated metabolites, hydroxylated derivatives, and ring-opened products [13]. One significant degradation product has been identified as an O-demethylation metabolite with a molecular weight of 329.12, representing a loss of 14 mass units corresponding to a methyl group [13]. Nuclear magnetic resonance spectroscopy has confirmed the structure of this metabolite through characteristic chemical shifts and coupling patterns [13].

Stability-Indicating Method Development

Stability-indicating analytical methods have been developed specifically for rabeprazole sulfone analysis in the presence of degradation products [3] [12]. These methods demonstrate the ability to separate and quantify the parent compound in the presence of all potential degradation products without interference [3].

The stability-indicating high-performance liquid chromatography method employs gradient elution with phosphate buffer and acetonitrile, achieving complete separation of rabeprazole sulfone from all degradation products within a reasonable analysis time [3]. The method has been validated according to ICH guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness [3]. Forced degradation studies confirm the method's ability to detect and quantify degradation products formed under various stress conditions [3].